Home > Products > Screening Compounds P135567 > 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol - 128272-29-7

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

Catalog Number: EVT-3048267
CAS Number: 128272-29-7
Molecular Formula: C20H21BrO
Molecular Weight: 357.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]-naphthalen-2-ol

Compound Description: This compound is a selective estrogen receptor modulator (SERM) investigated for potential therapeutic applications. []

1-(2-(4-Bromophenyl)-2,3-dihydro-1H-benzo[e]indol-1-yl)-naphthalen-2-ol

Compound Description: This compound's crystal structure has been reported. []

4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1H)-one

Compound Description: This compound has been investigated for its antimicrobial properties. []

Overview

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a complex organic compound with significant potential in medicinal chemistry and material science. This compound features a unique structure that incorporates an adamantane moiety, known for its cage-like structure, which enhances the compound's stability and biological activity. The presence of bromine and hydroxyl functional groups contributes to its reactivity and solubility characteristics.

Source

The compound has been synthesized through various methods, primarily involving reactions with adamantane derivatives and brominated naphthalene compounds. Its synthesis has been documented in scientific literature, particularly in studies focused on novel organic compounds and their applications in pharmaceuticals.

Classification

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol can be classified as a brominated phenolic compound. It falls under the category of adamantane derivatives, which are known for their unique structural properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol typically involves the following steps:

  1. Starting Materials: The synthesis begins with adamantane-1-carbohydrazide and 2-bromo-4-fluorophenyl isothiocyanate.
  2. Reflux Reaction: These materials are combined in ethanol and heated under reflux conditions for one hour to form an intermediate thiosemicarbazide.
  3. Cyclization: The intermediate is then treated with aqueous sodium hydroxide, leading to cyclization and formation of the target compound.
  4. Purification: The resulting product is purified through crystallization techniques, yielding colorless crystals suitable for further analysis .

Technical Details

The synthesis process is characterized by specific reaction conditions, including temperature control during reflux and careful pH adjustments during purification. The yield of the final product is reported to be around 75%, indicating a relatively efficient synthesis route.

Molecular Structure Analysis

Structure

The molecular formula of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is C18H19BrN3SC_{18}H_{19}BrN_3S. Its structure includes:

  • An adamantane core, providing rigidity.
  • A bromonaphthol framework, which contributes to its reactivity.

Data

Crystallographic studies have revealed that the compound exhibits a specific arrangement of atoms that influences its physical properties. Notably, the bond lengths and angles conform to typical values observed in similar organic compounds, with significant interactions noted between different functional groups within the crystal lattice .

Chemical Reactions Analysis

Reactions

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol participates in various chemical reactions, including:

  1. Nucleophilic Substitution: Due to the presence of the bromine atom, it can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Hydroxyl Group Reactions: The hydroxyl group can engage in dehydration or esterification reactions under acidic or basic conditions.

Technical Details

The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in synthetic organic chemistry.

Mechanism of Action

Process

The mechanism of action for 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol primarily involves:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features, potentially leading to inhibition or modulation of biological pathways.
  2. Formation of Active Metabolites: Upon metabolic transformation, it may produce active metabolites that exert pharmacological effects.

Data

Preliminary studies suggest that this compound exhibits anti-infective properties, potentially inhibiting viral replication mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is characterized by:

  • Melting Point: Approximately 577–579 K.
  • Appearance: Colorless crystals.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the identity and purity of the synthesized compound .

Applications

Scientific Uses

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-infective agents or antiviral drugs.
  2. Material Science: In the formulation of advanced materials due to its unique structural properties.

Research continues into optimizing its synthesis and exploring its full range of biological activities, paving the way for future applications in pharmaceuticals and materials science.

Introduction to Synthetic Cannabinoid Receptor Agonists (SCRAs) and Structural Analogues

Historical Evolution of Synthetic Cannabinoids: From Pharmaceutical Development to Recreational NPS

The scientific trajectory of synthetic cannabinoid receptor agonists (SCRAs) represents a paradigm shift from targeted pharmaceutical research to unregulated recreational substances. Initially developed in academic and industrial laboratories during the 1980s-1990s, early SCRAs like CP 55,940 and JWH-018 were designed as molecular tools to investigate the endocannabinoid system's physiological functions [6]. These compounds served as research probes for studying cannabinoid receptors (CB1 and CB2), with their structural designs rooted in medicinal chemistry principles aimed at optimizing receptor binding affinity and selectivity [8]. Pharmaceutical companies invested significant resources in developing cannabinoid analogs for potential therapeutic applications in pain management, inflammation, and neurological disorders, establishing foundational structure-activity relationships (SAR) that later informed recreational SCRA design [6].

The transition from pharmaceutical candidates to novel psychoactive substances (NPS) occurred rapidly in the early 2000s, driven by several key factors. Underground chemists recognized that minor structural modifications to known cannabinoid ligands could create compounds falling outside existing regulatory frameworks [6]. This "legal high" market exploited structural diversity as a legal loophole, with SCRA proliferation accelerating dramatically after 2010 [3]. By 2018, SCRAs had become the largest and most structurally diverse class of NPS globally, with over 180 distinct molecular entities identified in forensic samples [6]. The evolution continues through sophisticated medicinal chemistry approaches – molecular hybridization, bioisosteric replacement, and scaffold hopping – applied to circumvent increasingly comprehensive legislation targeting these compounds [6] [8].

Table 1: Generational Development of Synthetic Cannabinoids

GenerationTime PeriodExemplary CompoundsStructural FeaturesPrimary Development Driver
First (Pharmaceutical)1980s-1990sCP 55,940, HU-210Classical cannabinoid structures, limited structural diversityAcademic/industrial research targeting specific therapeutic applications
Second (Early NPS)2008-2012JWH-018, JWH-073Naphthoylindoles, aminoalkylindolesExploitation of regulatory gaps through structural analogy
Third (Modern NPS)2013-presentAB-CHMINACA, MDMB-CHMICA, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol analogsDiverse heterocyclic cores, complex substituents (adamantyl, bromonaphthol)Targeted circumvention of analog legislation through radical structural innovation

Role of Adamantyl and Brominated Naphthol Moieties in SCRA Design

The incorporation of adamantyl groups represents a strategic innovation in modern SCRA architecture, addressing specific pharmacological and legal challenges. Adamantane provides a rigid hydrocarbon scaffold with distinctive three-dimensional geometry that enhances binding interactions with the orthosteric site of CB1 receptors [1] [5]. This tricyclic alicyclic structure significantly increases molecular complexity compared to earlier linear alkyl chain substituents, creating compounds that evade structure-based legislation while potentially enhancing receptor affinity [5] [8]. The adamantyl moiety's exceptional metabolic stability – attributed to its cage-like structure – extends the half-life of SCRA compounds, prolonging psychoactive effects that are desirable to recreational users [6]. Additionally, the significant bulk and hydrophobicity introduced by adamantyl groups may promote penetration of the blood-brain barrier, though this requires further experimental validation [8].

Brominated naphthol components, particularly 6-bromonaphthalen-2-ol, contribute critical structural and electronic properties to contemporary SCRA design. The naphthalene system provides an extended aromatic surface that facilitates π-π stacking interactions within the hydrophobic transmembrane domains of CB1 receptors [9] [10]. Bromination at the 6-position introduces both steric effects and electronic modulation that dramatically influence receptor binding dynamics [7] [10]. The bromine atom's substantial size creates steric constraints that potentially enhance selectivity for CB1 over CB2 receptors, while its electron-withdrawing properties affect the phenolic OH group's acidity, thereby influencing hydrogen-bonding interactions with key serine residues (Ser383 in CB1) [10]. Synthetic routes to 6-bromonaphthalen-2-ol derivatives are well-established, typically proceeding through bromination of β-naphthol followed by selective reduction using tin catalysts under acidic conditions [10].

Table 2: Functional Contributions of Adamantyl and Brominated Naphthol Moieties in SCRA Design

Structural ElementKey Physicochemical PropertiesReceptor Interaction MechanismsSynthetic Advantages
Adamantyl GroupHigh lipophilicity (logP > 3.5), rigid 3D structure, metabolic stabilityEnhanced hydrophobic interactions with receptor pockets, conformational constraint improving binding selectivityCommercially available precursors (1-adamantanecarboxylic acid derivatives), resistance to metabolic degradation
Brominated NaphtholPlanar aromatic surface, electron-deficient character, hydrogen-bonding capabilityπ-π stacking with transmembrane helices, halogen bonding with carbonyl oxygens, H-bond donation via phenolic OHRegioselective bromination protocols established, crystalline intermediates facilitating purification, functional handles for further derivatization

The strategic combination of these moieties in compounds like 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol creates synergistic effects that may enhance SCRA efficacy. Molecular modeling suggests the adamantyl group occupies a deep hydrophobic pocket in CB1 receptors, while the brominated naphthol system aligns with transmembrane helix 6 through aromatic interactions [8]. This complementary binding may explain the high affinity observed in structurally similar SCRAs, though specific pharmacological data for 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol remains limited. The bromine atom additionally serves as a versatile synthetic handle for further structural diversification through cross-coupling reactions (e.g., Suzuki coupling), enabling rapid generation of analog libraries from this core structure [4] [7].

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol: Classification Within Emerging SCRAs

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol (CAS 128272-29-7) represents a structurally distinct chemotype within the evolving landscape of synthetic cannabinoids. With the molecular formula C₂₀H₂₁BrO and molecular weight of 357.28 g/mol, this compound diverges from traditional SCRA architectures that typically feature aminoalkylindole, indazole, or carbazole cores [1] [5]. Its classification presents unique challenges due to the absence of the heterocyclic nitrogen atoms conventionally associated with CB1 receptor affinity [6]. The compound's structural characteristics position it within the third-generation SCRA category, characterized by radical departure from classical cannabinoid templates and incorporation of unconventional hydrocarbon substituents [8].

Chemically, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol combines two significant structural motifs: the bulky adamantane cage directly attached to the naphthalene ring system at the 3-position, and the electron-modified naphthol with bromine at the 6-position [1] [5]. This arrangement creates a highly lipophilic molecule (calculated logP ≈ 5.2) with limited water solubility, consistent with smoking as the presumed route of administration in recreational contexts. The crystalline solid form requires cold-chain transportation and storage under inert atmosphere at room temperature to maintain stability, suggesting practical challenges for illicit distribution networks [1].

Table 3: Classification and Characterization of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

Classification ParameterCharacteristicsSignificance in SCRA Taxonomy
Core StructureNon-heterocyclic, fused polycyclic aromaticDivergence from indole/indazole-dominated SCRA chemotypes
Receptor Binding MoietiesAdamantyl (hydrophobic anchor), brominated naphthol (H-bond donor/π-system)Novel combination targeting allosteric and orthosteric sites
Molecular Weight357.28 g/molExceeds typical drug-like molecules but consistent with newer SCRAs
Commercial AvailabilityResearch chemical suppliers (limited)Emerging presence in chemical marketplaces
Structural AnalogsAdamantyl-naphthalene derivatives, halogenated naphtholsEmerging structural class with potential for diversification

While direct pharmacological data on CB1 receptor affinity remains unpublished in the available literature, structural analogs suggest potential nanomolar potency. The compound's emergence coincides with forensic identification of adamantane-containing SCRAs in international markets, though it has not yet appeared on drug enforcement agency alerts [5] [8]. Its structural complexity exceeds earlier generations, aligning with the trend toward high-molecular-weight SCRAs designed to circumvent analog legislation. The presence of the bromine atom provides a distinctive analytical signature for identification via mass spectrometry (characteristic isotope pattern) and NMR spectroscopy, potentially facilitating regulatory monitoring of this specific chemotype [1] [9].

Properties

CAS Number

128272-29-7

Product Name

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

IUPAC Name

3-(1-adamantyl)-6-bromonaphthalen-2-ol

Molecular Formula

C20H21BrO

Molecular Weight

357.291

InChI

InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2

InChI Key

BLOOFHRWAOQRNT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.